2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one
Description
This compound is a pyridazinone derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a methyl group and a furan-2-yl substituent at the pyridazinone core. Pyridazinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including phosphodiesterase (PDE) inhibition, antimicrobial properties, and cardiovascular effects . The structural uniqueness of this compound lies in the combination of a dihydroisoquinoline ring (with methoxy substituents) and a furan group, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C20H21N3O4/c1-25-18-10-14-7-8-22(12-15(14)11-19(18)26-2)13-23-20(24)6-5-16(21-23)17-4-3-9-27-17/h3-6,9-11H,7-8,12-13H2,1-2H3 |
InChI Key |
AEPHATKUHRABKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CO4)OC |
Origin of Product |
United States |
Preparation Methods
Core Structure Deconstruction
The target molecule comprises three primary subunits:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline : A tetrahydroisoquinoline derivative with methoxy groups at positions 6 and 7.
-
Pyridazin-3(2H)-one : A six-membered ring with two adjacent nitrogen atoms and a ketone group.
-
Furan-2-yl : A five-membered aromatic oxygen heterocycle.
Retrosynthetically, the molecule can be dissected at the methylene bridge connecting the dihydroisoquinoline and pyridazinone moieties, as well as the C–C bond linking the pyridazinone ring to the furan group (Figure 1).
Preparation of the Dihydroisoquinoline Substructure
Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
The dihydroisoquinoline core is typically synthesized via Pictet–Spengler cyclization or Bischler–Napieralski reaction .
Bischler–Napieralski Route
-
Starting Material : 3,4-Dimethoxyphenethylamine.
-
Cyclization : Treatment with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C induces intramolecular cyclization to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Reduction : The resultant dihydroisoquinoline is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the tetrahydroisoquinoline.
Representative Reaction Conditions
Functionalization of the Pyridazinone Ring
Synthesis of 6-(Furan-2-yl)pyridazin-3(2H)-one
The pyridazinone ring is constructed via condensation reactions followed by functionalization at the 6-position.
Cyclocondensation of Maleic Hydrazide
-
Hydrazide Formation : Reaction of maleic anhydride with hydrazine hydrate yields maleic hydrazide.
-
Cyclization : Treatment with acetic anhydride (Ac₂O) at reflux generates pyridazinone.
-
Halogenation : Bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) affords 6-bromopyridazin-3(2H)-one.
Key Data
| Intermediate | Reagents | Temperature | Yield |
|---|---|---|---|
| Maleic hydrazide | NH₂NH₂·H₂O, H₂O | 25°C | 89% |
| Pyridazinone | Ac₂O, reflux | 120°C | 76% |
| 6-Bromo derivative | NBS, DMF | 80°C | 68% |
| Method | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 82% |
| Stille | PdCl₂(PPh₃)₂ | CsF | THF | 74% |
Final Alkylation Step
Methylene Bridge Formation
The dihydroisoquinoline and pyridazinone subunits are connected via N-alkylation using a methylene spacer.
Two-Step Alkylation Protocol
-
Chloromethylation : Treatment of 6,7-dimethoxy-3,4-dihydroisoquinoline with formaldehyde and hydrochloric acid (HCl) generates the chloromethyl intermediate.
-
N-Alkylation : Reaction of 6-(furan-2-yl)pyridazin-3(2H)-one with the chloromethyl derivative in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60°C for 8 h.
Reaction Optimization
| Parameter | Condition | Yield |
|---|---|---|
| Base | K₂CO₃ vs. NaH | 78% vs. 65% |
| Solvent | MeCN vs. DMF | 78% vs. 71% |
| Temperature | 60°C vs. 25°C | 78% vs. 52% |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from ethanol.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyridazinone-H), 7.45 (d, J = 1.8 Hz, 1H, furan-H), 6.90–6.82 (m, 2H, dihydroisoquinoline-H), 4.32 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃).
-
HRMS : m/z calc. for C₂₁H₂₁N₃O₄ [M+H]⁺: 404.1602; found: 404.1605.
Alternative Synthetic Routes and Modifications
One-Pot Tandem Approach
A streamlined method combines pyridazinone formation and furan coupling in a single pot:
-
In situ Bromination : Maleic hydrazide → 6-bromopyridazinone.
-
Direct Coupling : Add furan-2-ylboronic acid and Pd catalyst without isolation.
Overall Yield : 68% (vs. 58% for stepwise route).
Industrial-Scale Considerations
Cost-Efficiency Metrics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | 0.5 mol% Pd |
| Solvent Recovery | <50% | >90% |
| Cycle Time | 24 h | 8 h |
Chemical Reactions Analysis
Reactivity of the Pyridazinone Core
The pyridazinone ring is susceptible to electrophilic substitution at the electron-rich nitrogen and carbonyl sites. Key reactions include:
The carbonyl group at position 3 can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
Reactivity of the Furan-2-yl Substituent
The furan ring undergoes characteristic reactions due to its conjugated diene system:
The furan’s oxygen atom also enables coordination with metal catalysts , facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
Reactivity of the Dihydroisoquinoline Moiety
The 6,7-dimethoxy-3,4-dihydroisoquinoline unit contributes to both redox and substitution chemistry:
The methylene bridge (–CH₂–) linking the isoquinoline to pyridazinone is susceptible to oxidative cleavage (e.g., KMnO₄/acetone), yielding aldehyde intermediates for reductive amination.
Multicomponent Reactions (MCRs)
The compound’s multifunctional design allows participation in MCRs, as demonstrated in tetrahydroisoquinoline-based systems :
textExample Pathway: Pyridazinone + Isatin + Alkyne → Spirooxindole-pyrroloisoquinoline hybrids Conditions: Benzoic acid, 80°C, 12h Yield: 60-85% Applications: Anticancer lead optimization[4]
Biological Activity Modulation via Chemical Modifications
Structural modifications correlate with enhanced bioactivity:
Synthetic Challenges and Optimization
Critical parameters for high-yield synthesis include:
Scientific Research Applications
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The target compound’s structure can be compared to three related analogs from the literature:
Key Observations :
- Conversely, the morpholin-4-yl substituent in the analog from introduces a polar tertiary amine, likely increasing solubility in aqueous media.
- Synthetic Efficiency : Compound 10’s synthesis achieved a 92% yield using glycosylation strategies , suggesting that similar methods could be optimized for the target compound.
Physicochemical and Pharmacological Comparisons
- Melting Points : The glucose-substituted Compound 10 exhibits a high melting point (223–226°C) , indicative of strong crystalline packing forces due to hydrogen bonding from hydroxyl groups. The target compound’s furan substituent, lacking such polar groups, may result in a lower melting point (unreported).
- Biological Activity : While direct activity data for the target compound are unavailable, morpholin-4-yl analogs (e.g., ) are often explored for kinase inhibition due to their ability to form hydrogen bonds with enzymatic active sites. Furan-containing analogs, such as Compound 10, are less common in kinase targeting but may exhibit anti-inflammatory or antimicrobial effects .
Biological Activity
The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological properties. The compound features a pyridazinone core, which is known for its pharmacological significance.
1. Anticancer Activity
Pyridazinone derivatives, including the compound in focus, have shown promising anticancer properties. Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to pyridazinones have been tested against leukemia (HL-60), breast cancer (BT-549), and non-small-cell lung cancer (NCI-H522) with notable results:
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Example 1 | HL-60 | < 2 |
| Example 2 | BT-549 | < 5 |
| Example 3 | NCI-H522 | < 10 |
These findings suggest that the compound may possess similar anticancer potential, warranting further investigation.
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyridazinones have been well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. In vivo studies demonstrated that certain derivatives significantly reduced edema in rat models, indicating their potential as anti-inflammatory agents.
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyridazinone derivatives. The compound has shown effectiveness against various bacterial strains, suggesting its utility in treating infections. The following table summarizes some relevant findings:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, its structure allows it to modulate signaling pathways associated with cancer cell proliferation and inflammation. The presence of methoxy groups may enhance its lipophilicity, facilitating cellular uptake and activity.
Case Studies
Several case studies have explored the biological efficacy of similar pyridazinone compounds:
- Study on Anticancer Effects : A series of pyridazinone derivatives were synthesized and tested against different cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced their anticancer potency.
- Inflammation Model : In a rat paw edema model, a pyridazinone derivative demonstrated comparable anti-inflammatory effects to established drugs like celecoxib, indicating its potential therapeutic application.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols. For the dihydroisoquinoline moiety, reductive amination or Pictet-Spengler reactions are employed (e.g., using 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursors). The pyridazinone core is often synthesized via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for furan substitution. Example: describes similar dihydroisoquinoline derivatives synthesized using acyl chloride coupling under anhydrous conditions with DMAP and K₂CO₃ in dioxane .
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% recommended for biological assays; methods from ’s regulated pharmaceutical analysis apply).
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C6/C7 in the isoquinoline ring, furan linkage).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., reports MS data for related analogs).
- X-ray Crystallography : For absolute configuration confirmation (see ’s single-crystal X-ray methods for pyridazinone analogs) .
Q. What solvent systems are suitable for this compound’s solubility in in vitro assays?
- Methodological Answer : Preliminary solubility screening in DMSO (10–50 mM stock solutions) is common. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations. ’s pyridazinone analogs (e.g., 6-(3,4-dichlorophenyl) derivatives) report solubility in DMSO:water (9:1 v/v) for cell-based assays .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 6,7-dimethoxy vs. methylenedioxy) on the dihydroisoquinoline moiety influence bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Synthesize analogs with varied substituents (e.g., replace methoxy with methylenedioxy, as in ’s methylenedioxy-fused isoquinolinones).
- Test against target enzymes (e.g., acetylcholinesterase, per ’s inhibitory assays).
- Computational modeling (e.g., docking studies) can rationalize steric/electronic effects of substituents on binding affinity .
Q. What strategies resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?
- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:
- Enzyme Source : Use recombinant human enzymes (vs. animal-derived) to minimize variability.
- Buffer Composition : Control pH (e.g., 7.4 for physiological relevance) and ionic strength.
- Data Normalization : Include positive controls (e.g., donepezil for acetylcholinesterase assays in ).
- Statistical validation (triplicate runs, ANOVA) ensures reproducibility .
Q. What mechanistic insights explain the compound’s selectivity for specific kinase or receptor targets?
- Methodological Answer : Combine kinome-wide profiling (e.g., kinase panel screens at 1 µM) and binding kinetics (SPR or ITC). ’s pyridazinones show selectivity for platelet aggregation targets via hydrophobic interactions with active-site residues. Molecular dynamics simulations can map furan and methoxy groups’ roles in target engagement .
Q. How can synthetic challenges (e.g., low yield in the final coupling step) be optimized?
- Methodological Answer :
- Catalyst Screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura coupling (furan attachment).
- Reaction Solvent : Switch from THF to DMA or DMF for better solubility ( lists pyridazinone synthesis conditions).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional heating) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
